1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid
Description
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a pyrazole-based compound with a 3-chlorophenyl substituent at the N1 position and methyl and dicarboxylic acid groups at the C5 and C3/C4 positions, respectively. Its synthesis involves a 1,3-dipolar cycloaddition of 3-aryl sydnones with dimethylacetylenedicarboxylate (DMAD), followed by hydrolysis to yield the dicarboxylic acid derivative . This compound serves as a precursor for synthesizing heterocyclic derivatives, such as triazolo-thiadiazoles, which exhibit antimicrobial and antioxidant activities .
Properties
Molecular Formula |
C12H9ClN2O4 |
|---|---|
Molecular Weight |
280.66 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-methylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C12H9ClN2O4/c1-6-9(11(16)17)10(12(18)19)14-15(6)8-4-2-3-7(13)5-8/h2-5H,1H3,(H,16,17)(H,18,19) |
InChI Key |
PTQOAZDIDUYOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3-chlorobenzoyl chloride in the presence of a base like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a pyrazole derivative with a five-membered heterocyclic structure containing two nitrogen atoms. It features a chlorophenyl group at the first position and two carboxylic acid groups at the third and fourth positions of the pyrazole ring. The molecular formula for this compound is C11H10ClN2O4, with a molecular weight of approximately 252.66 g/mol. However, other sources list the molecular formula as C12H9ClN2O4 and the molecular weight as 280.66 . This compound is a versatile intermediate in organic synthesis and has a range of pharmacological effects. Studies on its interactions with biological targets are crucial for understanding its pharmacological potential and optimizing its biological activity and therapeutic applications.
Scientific Research Applications
1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid's applications extend across various fields, including studies of its interactions with biological targets to understand its pharmacological potential. These studies are essential for optimizing its biological activity and therapeutic applications.
Biological Activity Studies Studies of pyrazole derivatives, including 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid, have shown a range of pharmacological effects. These effects include potential anticancer activity.
Organic Synthesis 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a versatile intermediate in organic synthesis due to its chemical reactivity. The synthesis of this compound typically involves multi-step organic reactions, and the specific conditions and reagents used can vary based on the desired yield and final product purity.
Structural Comparison Several compounds share structural similarities with 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid. These compounds highlight the unique chlorophenyl substitution at the third position in 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid, which may influence its chemical reactivity and biological properties compared to others in the pyrazole family.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1H-pyrazole-4-carboxylic acid | Contains one carboxylic acid group | Lacks chlorophenyl substitution |
| 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Similar structure but different halogen position | Potentially different biological activity due to substitution |
| 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Halogen on a different phenyl position | May exhibit varying reactivity profiles |
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
Functional Group Influence: The dicarboxylic acid groups in the target compound enable cyclocondensation reactions to form fused heterocycles (e.g., triazolo-thiadiazoles), which are absent in non-carboxylic derivatives like the sulfanyl or aldehyde-containing pyrazoles . Derivatives with triazolo-thiadiazole groups (e.g., 5a-i) show enhanced antimicrobial activity compared to the parent dicarboxylic acid, likely due to increased π-π stacking and hydrogen-bonding capabilities .
Biological Activity :
- The target compound itself is primarily a synthetic intermediate, whereas its triazolo-thiadiazole derivatives exhibit MIC values of 12.5–50 μg/mL against E. coli and S. aureus .
- In contrast, the triazole-isoxazole hybrid compound (TT001) in is pharmacologically active against stress-related disorders, targeting pathways distinct from antimicrobial mechanisms .
Substituent Effects :
- The 3-chlorophenyl group is a common feature in multiple compounds (e.g., ). Its electron-withdrawing nature enhances stability and influences receptor binding. However, substituents like trifluoromethyl (in ) or phosphonate esters (in ) introduce steric or electronic variations that alter solubility and bioactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 1-(3-Chlorophenyl)-5-methyl-pyrazole-3,4-dicarboxylic acid | Triazolo-thiadiazole Derivatives (5a-i) | TT001 (Triazole-isoxazole) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | 450–550 | ~450 |
| Solubility | Moderate in polar solvents (due to COOH) | Low (lipophilic groups) | Moderate (HCl salt form) |
| LogP (Predicted) | ~1.5 | ~3.0–4.0 | ~2.8 |
| Key Functional Groups | COOH, methyl, 3-chlorophenyl | Triazolo-thiadiazole, alkyl/phenyl | Isoxazole, triazole |
Biological Activity
1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two nitrogen atoms. Its molecular formula is CHClNO, and it has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group at the first position and two carboxylic acid groups at the third and fourth positions of the pyrazole ring. These functional groups contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 252.66 g/mol |
| CAS Number | 96723-52-3 |
Synthesis
The synthesis of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid typically involves multi-step organic reactions. A common method includes the reaction of 3-chlorobenzoyl chloride with methylhydrazine to form a hydrazone, which subsequently undergoes cyclization in the presence of a base to yield the pyrazole ring. The carboxylic acid groups are introduced through oxidation reactions.
Biological Activity
Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological effects. The biological activity of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid includes:
- Antimicrobial Activity : Studies have shown that this compound can inhibit various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, indicating its potential use in inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid exhibited cytotoxic effects on human breast adenocarcinoma (MCF-7) cells. Flow cytometry assays revealed that it triggers apoptosis in a dose-dependent manner, with significant activation of caspase pathways.
- Enzyme Inhibition : The compound has been studied for its interaction with carbonic anhydrase isozymes, which are linked to various disorders. Substitution patterns on the pyrazole ring significantly influence its inhibitory potency against these enzymes .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The presence of electron-withdrawing groups (like chlorine) enhances its interaction with biological targets compared to other structural analogs .
Comparison with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-1H-pyrazole-4-carboxylic acid | Contains one carboxylic acid group | Lacks chlorophenyl substitution |
| 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Similar structure but different halogen position | Potentially different biological activity due to substitution |
| 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Halogen on a different phenyl position | May exhibit varying reactivity profiles |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrazole derivatives often involves condensation reactions, cyclization, or cross-coupling strategies. For example, a modified Suzuki-Miyaura coupling can be employed to introduce the 3-chlorophenyl group, using Pd(PPh₃)₄ as a catalyst in deoxygenated DMF/water mixtures (as described for analogous pyrazole-carboxylic acid derivatives in ). Optimization should focus on:
- Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.
- Temperature : 80–100°C to ensure complete boronic acid coupling.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the dicarboxylic acid product .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer: Key techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% threshold for biological assays).
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., distinguishing between 3-chlorophenyl and methyl group positions). For example, the methyl proton signal typically appears as a singlet at δ 2.1–2.3 ppm, while aromatic protons from the chlorophenyl group resonate at δ 7.3–7.6 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 295.05 for C₁₂H₁₀ClN₂O₄).
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in further derivatization?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to predict reactive sites. For instance:
- Carboxylic Acid Groups : The 3,4-dicarboxylic acid moieties exhibit high electrophilicity, making them prone to esterification or amidation.
- Pyrazole Ring : NBO analysis reveals partial positive charges at the N1 position, favoring nucleophilic attacks for functionalization .
Experimental validation via kinetic studies (e.g., monitoring reaction progress with in-situ IR for carbonyl group transformations) is recommended to refine computational predictions .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
Methodological Answer: Contradictions often arise from assay conditions or off-target effects. A systematic approach includes:
- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-specific cytotoxicity thresholds.
- Selectivity Profiling : Use kinase panels or proteome-wide affinity capture to distinguish primary targets (e.g., COX-2 inhibition) from secondary interactions.
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., replacing the 3-chlorophenyl group with 4-fluorophenyl) to isolate substituent-specific effects .
Q. What strategies mitigate solubility challenges in aqueous biological assays?
Methodological Answer: The dicarboxylic acid groups confer pH-dependent solubility:
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 to enhance ionization of carboxylic acids.
- Co-Solvents : ≤10% DMSO or PEG-400 to maintain compound stability without disrupting assay integrity.
- Prodrug Design : Synthesize ester prodrugs (e.g., dimethyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazole-dicarboxylic acid derivatives?
Methodological Answer: Yield variations often stem from:
- Oxygen Sensitivity : Pd-catalyzed reactions require rigorous deoxygenation (e.g., N₂ sparging for 30 min pre-reaction).
- Byproduct Formation : Monitor intermediates via TLC (silica gel, UV visualization) to detect side products like decarboxylated derivatives.
- Reproducibility : Standardize solvent batches (e.g., DMF stored over molecular sieves) and catalyst purity (≥99% Pd(PPh₃)₄) .
Experimental Design Considerations
Q. What in silico tools are recommended for designing derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 active site).
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., reducing hERG channel liability by modifying the methyl group to ethyl).
- QSAR Models : Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
